N‑Benzyl vs. N‑Allyl Substitution: Impact on Molecular Weight and Lipophilicity
The target compound (N‑benzyl) possesses a molecular weight of 408.0 g/mol and a molecular formula of C₂₆H₃₀ClNO, compared with 357.9 g/mol and C₂₂H₂₈ClNO for the N‑allyl analog (CAS 79820‑11‑4) . The additional benzyl group increases the molecular weight by 50.1 g/mol (~14%) and adds four carbon atoms, which is expected to raise the computed logP and alter the catalyst's solubility profile in non‑polar media.
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW 408.0 g/mol; C₂₆H₃₀ClNO |
| Comparator Or Baseline | 1‑Allyl‑α,α‑dibenzyl‑2‑pyrrolidinemethanol hydrochloride (CAS 79820‑11‑4): MW 357.9 g/mol; C₂₂H₂₈ClNO |
| Quantified Difference | ΔMW = +50.1 g/mol (+14%); Δheavy atom count = +4 carbon atoms |
| Conditions | Calculated from molecular formulas; no experimental assay context required |
Why This Matters
A higher molecular weight and enhanced lipophilicity can improve catalyst retention in non‑polar reaction media and influence substrate partitioning, which is critical when selecting a catalyst for hydrophobic substrates.
